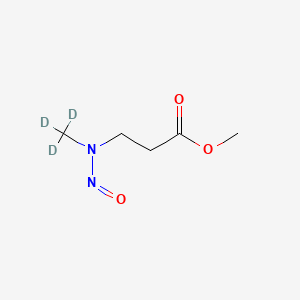
N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester is a stable isotope-labeled compound with the molecular formula C5D3H7N2O3 and a molecular weight of 149.163 . This compound is often used in scientific research due to its unique properties and applications in various fields.
Méthodes De Préparation
The synthesis of N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester involves several steps. One common method includes the nitrosation of N-methyl-3-aminopropionic acid followed by esterification. The reaction conditions typically involve the use of nitrosating agents such as sodium nitrite in an acidic medium, followed by the addition of methanol to form the methyl ester . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Analyse Des Réactions Chimiques
N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group can be replaced by other nucleophiles
Common reagents and conditions used in these reactions include acidic or basic media, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in studies related to protein labeling and tracking due to its stable isotope labeling.
Medicine: Research involving this compound includes studies on its potential effects and interactions with biological systems.
Industry: It is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester involves its interaction with molecular targets and pathways within biological systems. The nitroso group can interact with nucleophilic sites in proteins and other biomolecules, leading to modifications that can affect their function. The specific pathways involved depend on the context of the research and the biological system being studied .
Comparaison Avec Des Composés Similaires
N-Nitroso-N-methyl-3-aminopropionic Acid-d3, Methyl Ester can be compared with other similar compounds such as:
N-Nitroso-N-methyl-3-aminopropionic Acid: This compound lacks the deuterium labeling and has a slightly different molecular weight.
N-Nitroso-N-methyl-3-aminopropionic Acid, Methyl Ester: This is the non-deuterated version of the compound and is commonly found in tobacco products
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly useful in research applications requiring precise tracking and quantification.
Propriétés
Formule moléculaire |
C5H10N2O3 |
|---|---|
Poids moléculaire |
149.16 g/mol |
Nom IUPAC |
methyl 3-[nitroso(trideuteriomethyl)amino]propanoate |
InChI |
InChI=1S/C5H10N2O3/c1-7(6-9)4-3-5(8)10-2/h3-4H2,1-2H3/i1D3 |
Clé InChI |
NXZQLRDBZJJVLU-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CCC(=O)OC)N=O |
SMILES canonique |
CN(CCC(=O)OC)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13446030.png)


![2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13446049.png)


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13446056.png)
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide](/img/structure/B13446060.png)

